1,10-Phenanthroline

Catalog No.
S591424
CAS No.
66-71-7
M.F
C12H8N2
M. Wt
180.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,10-Phenanthroline

CAS Number

66-71-7

Product Name

1,10-Phenanthroline

IUPAC Name

1,10-phenanthroline

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

InChI

InChI=1S/C12H8N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-8H

InChI Key

DGEZNRSVGBDHLK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1

Solubility

>27 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

(OP)2Cu(I), 1,10-phenanthroline, 1,10-phenanthroline hydrate, 1,10-phenanthroline hydrochoride, 1,10-phenanthroline monohydrochoride, 1,10-phenanthroline monoperchlorate, 1,10-phenanthroline, zinc salt, 5,6-dihydro-1,10-phenanthroline, copper phenanthroline, O-PHE, o-phenanthroline

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1

Coordination Chemistry Research

1,10-Phenanthroline (phen) is a versatile ligand in coordination chemistry due to its ability to form strong and stable complexes with various metal ions []. Its structure, with two nitrogen atoms arranged in a heterocyclic ring, allows for chelation, meaning it can bind to a central metal ion through multiple sites. This leads to the formation of well-defined and structurally characterized complexes with diverse properties, making it a valuable tool for studying fundamental aspects of coordination chemistry. Researchers utilize 1,10-phenanthroline to:

  • Investigate metal-ligand bonding: The interaction between the metal and phen provides a platform to study the nature and strength of metal-ligand bonds, including factors like coordination number, geometry, and electronic effects [].
  • Explore electronic and magnetic properties: The presence of the aromatic ring system in phen influences the electronic configuration of the complex, impacting its conductivity, luminescence, and magnetic behavior. These properties can be tuned by varying the metal ion and other ligands in the complex, allowing researchers to explore the interplay between structure and function [].
  • Develop new materials with desired properties: By combining phen with different metals and other ligands, scientists can design and synthesize novel coordination complexes with tailored properties. These materials have potential applications in areas like catalysis, photonics, and molecular magnetism [].

Catalysis

,10-Phenanthroline plays a role in developing catalysts for various organic transformations. Its ability to form complexes with transition metals like palladium, nickel, and copper activates these metals, enabling them to participate in crucial steps of catalytic cycles. Some examples include:

  • C-C bond formation reactions: Phen-based catalysts are employed in reactions like Suzuki-Miyaura coupling and Heck reaction, which are used to form carbon-carbon bonds between different organic molecules [].
  • Epoxidation: Phenanthroline complexes can catalyze the conversion of alkenes to epoxides, which are valuable intermediates in organic synthesis [].
  • Hydrogenation and reduction reactions: Certain phen-metal complexes can facilitate the addition of hydrogen to unsaturated bonds or reduction of specific functional groups in organic molecules [].

Antimicrobial Activity

Research suggests that 1,10-phenanthroline and its derivatives possess potential antimicrobial properties. They can:

  • Disrupt metal homeostasis: Phen can chelate essential metal ions needed by bacteria, affecting their growth and survival. Studies have shown activity against various bacteria, including drug-resistant strains.
  • Target biofilms: Biofilms are communities of bacteria enclosed in a protective matrix, making them resistant to conventional antibiotics. Phen and its derivatives have shown promise in disrupting biofilm formation and killing bacteria within biofilms.

1,10-Phenanthroline is a heterocyclic organic compound with the chemical formula C₁₂H₈N₂. It features a molecular structure characterized by two fused benzene rings connected by nitrogen atoms at the 1 and 10 positions, which contributes to its stability and unique optical properties. This compound appears as a white to light yellow crystalline powder with a melting point of approximately 117°C and is soluble in various organic solvents, including ethanol and acetone .

1,10-Phenanthroline acts as a versatile ligand in coordination chemistry, forming stable complexes with many metal ions. A notable reaction involves its interaction with ferrous ions (Fe²⁺), resulting in the formation of a colored complex known as ferroin, which is used for photometric determination of iron . The dissociation constants of ferrous and ferric phenanthroline complexes have been studied extensively, providing insights into their kinetics and equilibrium behaviors .

Key Reactions:

  • Formation of ferroin:
    Fe2++phenanthrolineferroin\text{Fe}^{2+}+\text{phenanthroline}\rightarrow \text{ferroin}
  • Reaction with other metal ions like copper, nickel, and cobalt to form colored complexes used in detection methods.

1,10-Phenanthroline exhibits significant biological activity, particularly as an inhibitor of metallopeptidases. It primarily targets zinc-dependent enzymes, such as carboxypeptidase A, by chelating the metal ion essential for enzyme activity, which leads to the formation of an inactive apoenzyme . Additionally, derivatives of 1,10-phenanthroline have shown potential anti-cancer and antibacterial properties in drug development contexts .

The synthesis of 1,10-phenanthroline typically involves two successive Skraup reactions using glycerol and o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent like arsenic acid or nitrobenzene. This method facilitates the formation of the phenanthroline structure through dehydration and cyclization processes .

Alternative Synthesis:

  • Halogenation followed by nucleophilic substitution has been explored to create halogenated derivatives for further functionalization .

1,10-Phenanthroline is employed across various fields due to its unique chemical properties:

  • Metal Ion Detection: Used in colorimetric assays for detecting trace amounts of metals like iron, copper, and nickel.
  • Drug Development: Serves as a scaffold or ligand in drug molecules that exhibit biological activity against cancer and bacterial infections .
  • Materials Science: Utilized in the synthesis of metal-organic frameworks (MOFs) and photosensitive materials due to its coordination capabilities .
  • Photochemistry: Acts as a photosensitizer in photo

Research on interaction studies involving 1,10-phenanthroline has highlighted its role in forming complexes with various metal ions. These interactions have implications for catalysis and biological systems. For instance, studies have shown that it can effectively inhibit topoisomerase I at low concentrations, indicating its potential use in cancer therapy .

Several compounds share structural similarities with 1,10-phenanthroline. Below is a comparison highlighting their unique features:

Compound NameStructural FeaturesUnique Properties
2,2'-BipyridineTwo pyridine ringsStronger base than 1,10-phenanthroline
5-Nitro-1,10-PhenanthrolineNitro group at position 5Enhanced reactivity
2,9-Dimethyl-1,10-PhenanthrolineMethyl groups at positions 2 and 9Altered solubility and stability
BathocuproineTwo phenanthroline unitsStronger metal binding properties

These compounds exhibit variations in solubility, reactivity, and binding capabilities due to their differing substituents and structural arrangements. The preorganized nitrogen donors in 1,10-phenanthroline provide it with unique chelation properties compared to others like 2,2'-bipyridine .

Physical Description

Liquid
White solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS]

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

180.068748264 g/mol

Monoisotopic Mass

180.068748264 g/mol

Boiling Point

> 300 °C

Heavy Atom Count

14

LogP

1.78
1.78 (LogP)

Melting Point

117 °C
117.0 °C

UNII

W4X6ZO7939

Related CAS

16561-55-0 (zinc salt)
21532-74-1 (monoperchlorate)
22802-96-6 (hydrochloride)
3829-86-5 (mono-hydrochloride)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Intercalating Agents

Vapor Pressure

0.0000523 [mmHg]

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

66-71-7

Wikipedia

1,10-Phenanthroline

General Manufacturing Information

Paint and Coating Manufacturing
All Other Chemical Product and Preparation Manufacturing
1,10-Phenanthroline: ACTIVE

Dates

Modify: 2023-08-15

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